molecular formula C20H16Cl2N2O4S B2681007 N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868377-23-5

N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2681007
CAS RN: 868377-23-5
M. Wt: 451.32
InChI Key: ICNSIUFNMXMUMB-ATJXCDBQSA-N
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Description

N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C20H16Cl2N2O4S and its molecular weight is 451.32. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Developmental Toxicity Studies

(Z)-N-(4,5-dichloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide: (let’s call it F1816-0269 for brevity) has been investigated for its developmental toxicity. Researchers have used zebrafish embryos as a model to study the effects of graded concentrations of F1816-0269. The compound was found to significantly increase epiboly abnormalities in a concentration-dependent manner. Whole-mount in situ hybridization (WISH) revealed altered expression patterns of key markers related to germ layer development, suggesting that F1816-0269 affects embryonic development .

Transcriptomics and Metabolomics

Integrated transcriptomic and metabolomic analyses have shed light on the molecular mechanisms underlying F1816-0269 embryotoxicity. Exposure to F1816-0269 induced differential expression of genes (DEGs) and metabolites (DEMs) in zebrafish embryos. Bioinformatic analysis highlighted affected molecular pathways, including Wnt signaling, cell adhesion molecules, and actin cytoskeleton regulation. Metabolic pathways such as purine metabolism, aminoacyl-tRNA biosynthesis, and arginine/proline metabolism were also impacted. These findings provide valuable insights into the compound’s effects on embryonic development .

Agrochemical and Pharmaceutical Research

F1816-0269’s unique structure makes it an interesting candidate for agrochemical and pharmaceutical applications. Researchers have explored its potential as a key structural motif in active ingredients. Trifluoromethylpyridines, derived from F1816-0269, have been investigated for their bioactivity. These compounds play a crucial role in developing novel agrochemicals and pharmaceuticals .

Organic Synthesis and Derivatives

F1816-0269’s naphthoquinone core with four electrophilic sites makes it useful in organic synthesis. Researchers have prepared 2,3-substituted derivatives and heterocycles based on this compound. These derivatives exhibit diverse properties and may find applications in drug discovery and materials science .

properties

IUPAC Name

N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4S/c1-5-8-24-17-15(7-6-12(21)16(17)22)29-20(24)23-19(25)11-9-13(26-2)18(28-4)14(10-11)27-3/h1,6-7,9-10H,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNSIUFNMXMUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=CC(=C3Cl)Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

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